2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide
Overview
Description
2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and 4-ethoxyaniline.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2-chloroquinoline-4-carboxylic acid and the amine group of 4-ethoxyaniline.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .
Comparison with Similar Compounds
2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:
2-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.
4-hydroxyquinoline: Known for its antimicrobial properties.
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Another quinoline derivative with potential therapeutic applications.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-13-9-7-12(8-10-13)20-18(22)15-11-17(19)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZOPXUUSFYIKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323665 | |
Record name | 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662936 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326610-99-5 | |
Record name | 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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